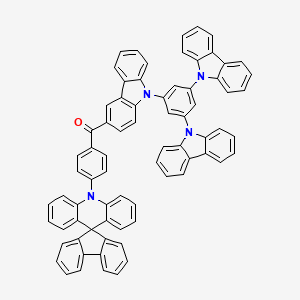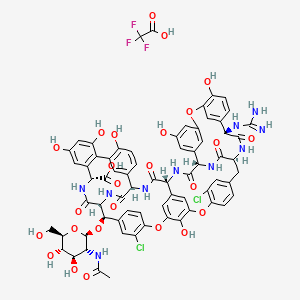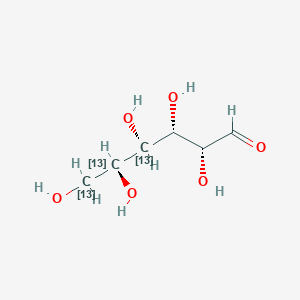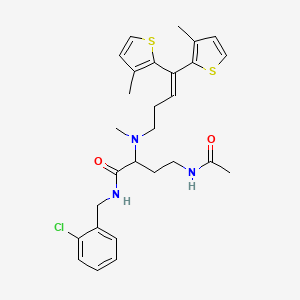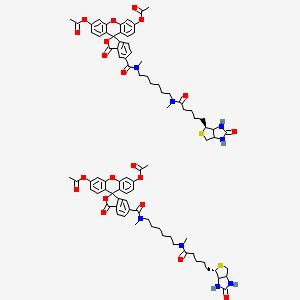
Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrocortisone-2,2,4,6,6,21,21-d7 (d6 Major)(Cortisol) is a synthetic derivative of cortisol, a steroid hormone produced by the adrenal gland. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various research applications. The molecular formula of Hydrocortisone-2,2,4,6,6,21,21-d7 is C21H23D7O5, and it has a molecular weight of 369.5 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Hydrocortisone-2,2,4,6,6,21,21-d7 involves the incorporation of deuterium atoms into the cortisol molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of Hydrocortisone-2,2,4,6,6,21,21-d7 follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The final product is purified using techniques such as chromatography to achieve the desired isotopic purity .
Analyse Chemischer Reaktionen
Types of Reactions
Hydrocortisone-2,2,4,6,6,21,21-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of Hydrocortisone-2,2,4,6,6,21,21-d7 can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .
Wissenschaftliche Forschungsanwendungen
Hydrocortisone-2,2,4,6,6,21,21-d7 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of cortisol metabolism.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and elimination of cortisol in the body.
Industry: Applied in the development of new drugs and therapeutic agents.
Wirkmechanismus
Hydrocortisone-2,2,4,6,6,21,21-d7 exerts its effects by binding to glucocorticoid receptors in the body. This binding activates the receptor, leading to the regulation of gene expression and modulation of various physiological processes. The molecular targets include enzymes involved in glucose metabolism, immune response, and inflammation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Hydrocortisone: The non-deuterated form of the compound.
Prednisolone: Another glucocorticoid with similar anti-inflammatory properties.
Dexamethasone: A more potent glucocorticoid used in various medical treatments.
Uniqueness
Hydrocortisone-2,2,4,6,6,21,21-d7 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium atoms enhances the stability of the compound and allows for precise tracking in metabolic studies .
Eigenschaften
Molekularformel |
C21H30O5 |
|---|---|
Molekulargewicht |
369.5 g/mol |
IUPAC-Name |
(8S,9S,10R,11S,13S,14S,17R)-2,2,4,6,6-pentadeuterio-17-(2,2-dideuterio-2-hydroxyacetyl)-11,17-dihydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,11D2 |
InChI-Schlüssel |
JYGXADMDTFJGBT-BCRCSIFJSA-N |
Isomerische SMILES |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@H]3[C@H](C[C@]4([C@H]([C@@H]3CC2([2H])[2H])CC[C@@]4(C(=O)C([2H])([2H])O)O)C)O)C |
Kanonische SMILES |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



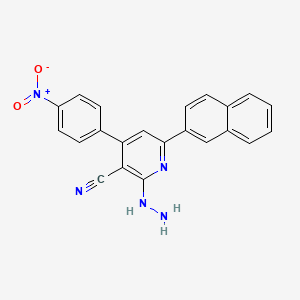


![4-amino-1-[(2S,5R)-3-fluoro-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrimidin-2-one](/img/structure/B12412594.png)
![6-[2-[4-[Bis(4-methylphenyl)methylidene]piperidin-1-yl]ethyl]-3,7-dimethyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B12412595.png)
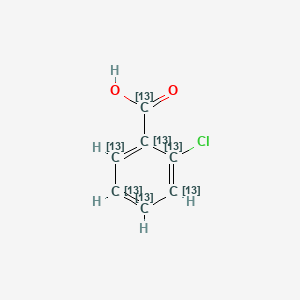
![(7S,8S,9R)-9-(3,4-dimethoxyphenyl)-4-methoxy-7,8-bis(trideuteriomethoxymethyl)-6,7,8,9-tetrahydrobenzo[g][1,3]benzodioxole](/img/structure/B12412598.png)
